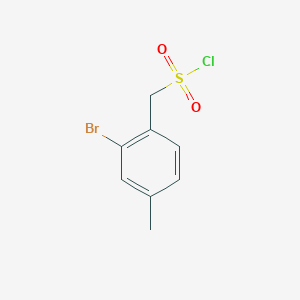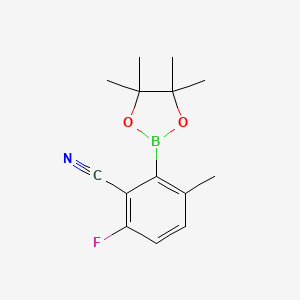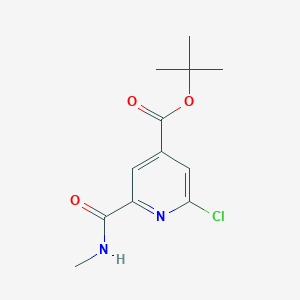
(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroindene core, which is a partially saturated indene ring system. The presence of carboxylic acid and dimethyl groups adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxylic acid and dimethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative with similar properties.
This compound ethyl ester: An ethyl ester derivative with slight variations in reactivity.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1R,7S)-1,7-dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-7-3-5-9-10(12(13)14)6-4-8(2)11(7)9/h7-8,11H,3-6H2,1-2H3,(H,13,14)/t7-,8+,11?/m1/s1 |
InChI Key |
VYBMQNDGRXPOKS-IXIJJPBFSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(CC[C@@H](C12)C)C(=O)O |
Canonical SMILES |
CC1CCC2=C(CCC(C12)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753185.png)





![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)



![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11753235.png)
